molecular formula C16H18N4O B2746973 N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 850736-46-8

N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2746973
CAS RN: 850736-46-8
M. Wt: 282.347
InChI Key: HINFXVRANJPAST-UHFFFAOYSA-N
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Description

Synthesis Analysis

DAC-CPA is synthesized by grafting camphor-derived pyrimidine-2-amine (CPA) onto dialdehyde cellulose (DAC) . This cellulose-based ratiometric fluorescent probe exhibits remarkable responsiveness to extremely acidic conditions with a pKa of 1.57 . The synthesis involves precise chemical reactions, which are beyond the scope of this analysis but are well-documented in the literature.


Chemical Reactions Analysis

DAC-CPA’s fluorescence properties are particularly noteworthy. Under varying pH conditions, it displays a distinct red-shifted fluorescent emission from 416 to 486 nm . As the pH decreases from 6.86 to 1.04 , the emission shifts, allowing precise pH monitoring within the range of 1.04–2.35 . Its selectivity, repeatability, stability, and rapid response to H+ ions make it an excellent candidate for pH sensing .


Physical And Chemical Properties Analysis

  • Formability : A portable DAC-CPA hydrogel can be fabricated, allowing practical application for sensing acidic pH conditions (1.0–5.0) .

properties

IUPAC Name

N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-12-10-15(17-8-9-21-2)20-16(19-12)14(11-18-20)13-6-4-3-5-7-13/h3-7,10-11,17H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINFXVRANJPAST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NCCOC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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